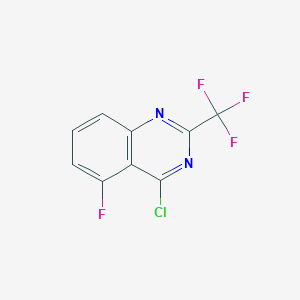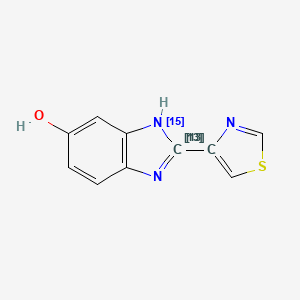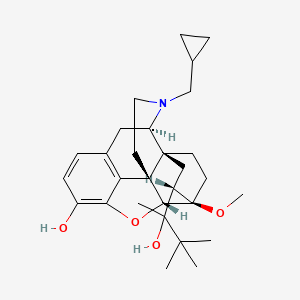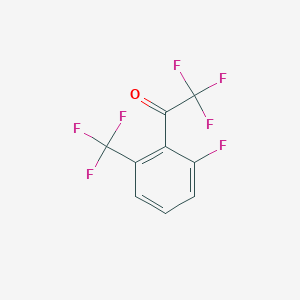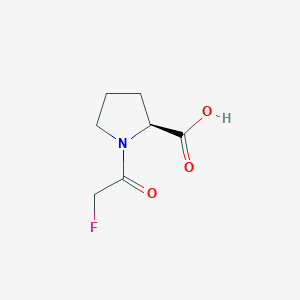
Diethyl Methylphosphonate-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl Methylphosphonate-13C is an organophosphorus compound with the chemical formula C5H13O3P. It is a labeled compound where the carbon atom is replaced with the isotope carbon-13. This compound is primarily used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl Methylphosphonate-13C can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with methyl iodide in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of diethyl methylphosphonate . Another method involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl esters, followed by desilylation upon contact with water or methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of microwave irradiation has been shown to accelerate the BTMS silyldealkylation process, making it more efficient for industrial applications .
化学反応の分析
Types of Reactions
Diethyl Methylphosphonate-13C undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various phosphonate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates .
科学的研究の応用
Diethyl Methylphosphonate-13C has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways involving phosphorus-containing compounds.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is used in the production of flame retardants, plasticizers, and stabilizers
作用機序
The mechanism of action of diethyl methylphosphonate-13C involves its interaction with various molecular targets and pathways. It can act as a cholinesterase inhibitor, affecting the nervous system by inhibiting the breakdown of acetylcholine . Additionally, it can interact with enzymes involved in the synthesis of nucleotides and other essential biomolecules .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Dimethyl methylphosphonate: An organophosphorus compound used as a flame retardant and in the production of chemical weapons.
Diethyl phosphonate: Used in various industrial applications and as a precursor for other organophosphorus compounds.
Uniqueness
Diethyl Methylphosphonate-13C is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This labeling allows for more precise tracking and analysis of the compound in various chemical and biological systems .
特性
分子式 |
C5H13O3P |
|---|---|
分子量 |
153.12 g/mol |
IUPAC名 |
1-[ethoxy((113C)methyl)(13C)phosphoryl]oxyethane |
InChI |
InChI=1S/C5H13O3P/c1-4-7-9(3,6)8-5-2/h4-5H2,1-3H3/i3+1 |
InChIキー |
NYYLZXREFNYPKB-LBPDFUHNSA-N |
異性体SMILES |
CCOP(=O)([13CH3])OCC |
正規SMILES |
CCOP(=O)(C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/structure/B13438416.png)
![3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid](/img/structure/B13438417.png)
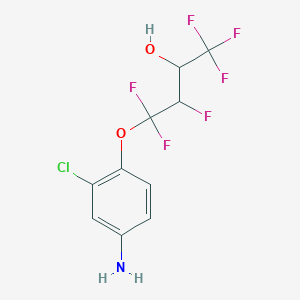
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B13438432.png)
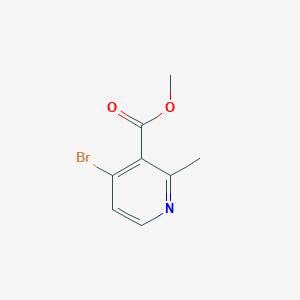
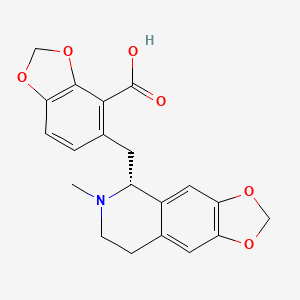
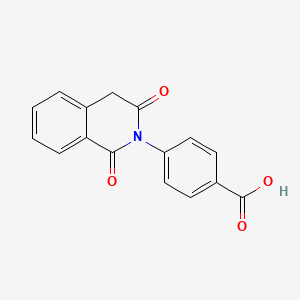
![1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine](/img/structure/B13438445.png)
![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)
